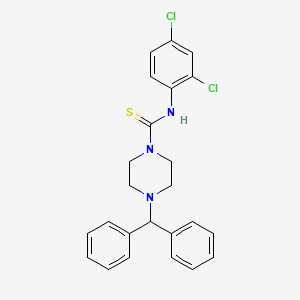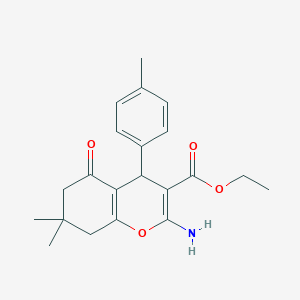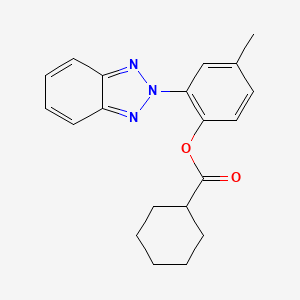![molecular formula C22H21N5O2S B10876869 4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide](/img/structure/B10876869.png)
4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide is a complex organic compound that features a benzimidazole moiety, a hydrazone linkage, and a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide typically involves the following steps:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with a suitable aldehyde under acidic conditions.
Hydrazone formation: The benzimidazole derivative is then reacted with hydrazine to form the hydrazone linkage.
Sulfonamide formation: Finally, the hydrazone derivative is reacted with a sulfonyl chloride to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced hydrazone or sulfonamide derivatives.
Substitution: Various substituted aromatic derivatives.
科学的研究の応用
4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its anticancer activity, particularly against certain types of tumors.
作用機序
The mechanism of action of 4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, disrupting their function. The hydrazone linkage can form reactive intermediates that interact with cellular components, leading to cell death. The sulfonamide group can inhibit enzymes involved in folate metabolism, which is crucial for cell division.
類似化合物との比較
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-methyl-N-(1-methyl-2-oxo-2-piperidin-1-yl-ethyl)benzenesulfonamide
- 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
Uniqueness
4-methyl-N-(2-{(E)-[2-(1-methyl-1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenyl)benzenesulfonamide is unique due to its combination of a benzimidazole moiety, a hydrazone linkage, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C22H21N5O2S |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
4-methyl-N-[2-[(E)-[(1-methylbenzimidazol-2-yl)hydrazinylidene]methyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H21N5O2S/c1-16-11-13-18(14-12-16)30(28,29)26-19-8-4-3-7-17(19)15-23-25-22-24-20-9-5-6-10-21(20)27(22)2/h3-15,26H,1-2H3,(H,24,25)/b23-15+ |
InChIキー |
YRTASHNVVQDUTR-HZHRSRAPSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=N/NC3=NC4=CC=CC=C4N3C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=NNC3=NC4=CC=CC=C4N3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydrazino-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B10876791.png)
![2-chloro-5-({[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)pyridine](/img/structure/B10876796.png)

![(5Z)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10876816.png)
![6-(4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10876819.png)
![2-[2-(1-Phthalazinyl)carbohydrazonoyl]benzoic acid](/img/structure/B10876828.png)
![2-[1-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B10876832.png)
![N-[(E)-1H-indol-3-ylmethylidene]benzene-1,2-diamine](/img/structure/B10876844.png)
![N-[1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10876846.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-(4-methylphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10876849.png)

![(4Z)-5-methyl-2-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876857.png)

![3-[2-(diethylamino)ethyl]-4-imino-5-(4-methoxyphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10876862.png)
